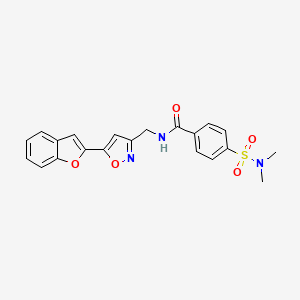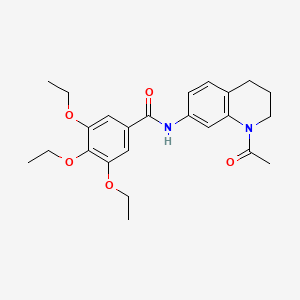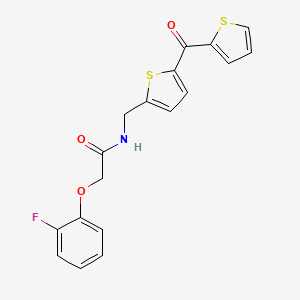
2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies for cancer treatment.
Aplicaciones Científicas De Investigación
Radioligand Development for Peripheral Benzodiazepine Receptors
The compound 2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide has been explored in the development of radioligands for peripheral benzodiazepine receptors (PBR). Studies have synthesized and evaluated analogs such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, which demonstrated significant binding affinity for PBR. These ligands have potential applications in neuroimaging and the study of brain diseases (Zhang et al., 2003).
Crystal Structure and Optical Properties
Another area of research has focused on the crystal structure and optical properties of related derivatives. For example, a study on orcinolic derivatives revealed insights into their planarity conformation, hydrogen bonding interactions, and absorption bands. These findings are essential for understanding the compound's behavior and potential applications in material science (Wannalerse et al., 2022).
Synthesis and Characterization of Related Compounds
Research has also been conducted on the synthesis and characterization of similar acetamide compounds. These studies provide valuable information on the chemical structures and properties of these novel compounds, contributing to the broader understanding of their potential applications (Yang Man-li, 2008).
Photoreactions in Different Solvents
The photoreactions of related compounds in different solvents have been studied, offering insights into their stability and behavior under various conditions. Such research is crucial for developing pharmaceuticals and understanding the environmental impact of these compounds (Watanabe et al., 2015).
Anti-Inflammatory Activity
Some derivatives of similar acetamides have been synthesized and assessed for their anti-inflammatory activity. This research is significant for the development of new therapeutic agents (Sunder & Maleraju, 2013).
Chemosensory Applications
The compound and its derivatives have been examined for their potential use in chemosensory applications. For instance, studies have developed fluoroionophores from derivatives, highlighting their ability to interact with metal cations, which could be useful in detecting metal ions in various environments (Hong et al., 2012).
Exploration of Antimicrobial Properties
The antimicrobial properties of thiophene derivatives have also been a subject of interest. These studies contribute to the search for new antimicrobial agents and the understanding of their mechanism of action (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S2/c19-13-4-1-2-5-14(13)23-11-17(21)20-10-12-7-8-16(25-12)18(22)15-6-3-9-24-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDSUXADSHDYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

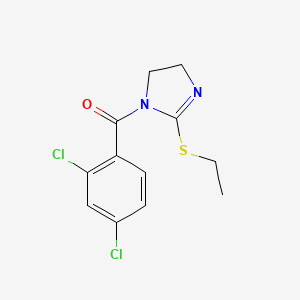
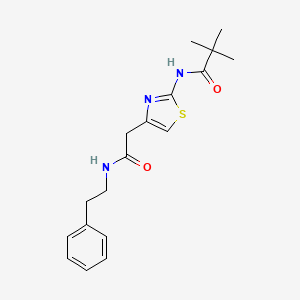
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)
![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2666384.png)

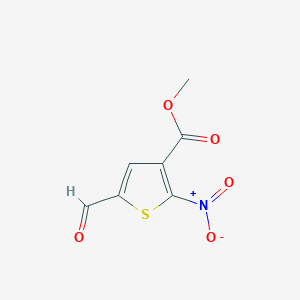
![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666387.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2666390.png)
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2666392.png)
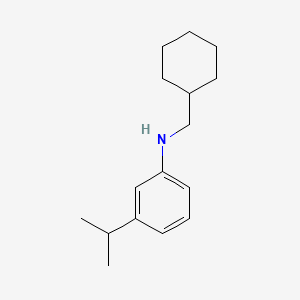
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2666396.png)
![4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B2666397.png)
